5,5'-Bi(1H-indole-3-acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi(1H-indole-3-acetonitrile): is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C20H14N4 and a molecular weight of 310.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi(1H-indole-3-acetonitrile) can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetonitrile with a suitable coupling agent under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives .
Industrial Production Methods: Industrial production methods for 5,5’-Bi(1H-indole-3-acetonitrile) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi(1H-indole-3-acetonitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-Bi(1H-indole-3-acetonitrile) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, indole derivatives, including 5,5’-Bi(1H-indole-3-acetonitrile), are studied for their potential biological activities. These compounds have shown promise in various biological assays and are being investigated for their potential therapeutic applications .
Medicine: In medicine, indole derivatives are explored for their potential as drug candidates. The unique properties of 5,5’-Bi(1H-indole-3-acetonitrile) make it a subject of interest in drug discovery and development .
Industry: In the industrial sector, 5,5’-Bi(1H-indole-3-acetonitrile) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,5’-Bi(1H-indole-3-acetonitrile) involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological effects. The compound’s mechanism of action is influenced by its ability to bind to specific molecular targets and modulate their activity .
Comparison with Similar Compounds
Indole-3-acetonitrile: A closely related compound with similar biological activities.
Indole-3-acetic acid: Another indole derivative known for its role as a plant hormone.
Indole-3-butyric acid: An indole derivative used as a plant growth regulator.
Uniqueness: 5,5’-Bi(1H-indole-3-acetonitrile) is unique due to its specific structure, which allows it to exhibit distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-[5-[3-(cyanomethyl)-1H-indol-5-yl]-1H-indol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c21-7-5-15-11-23-19-3-1-13(9-17(15)19)14-2-4-20-18(10-14)16(6-8-22)12-24-20/h1-4,9-12,23-24H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNICVWWFSTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)NC=C4CC#N)C(=CN2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.